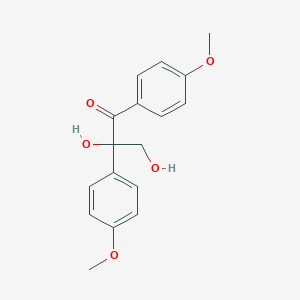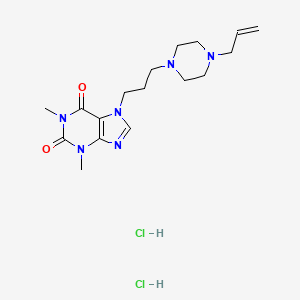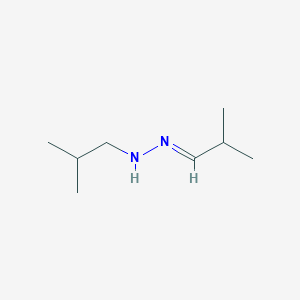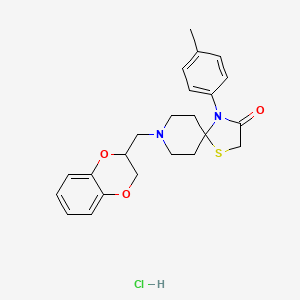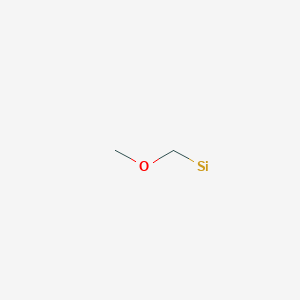
Methoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethylsilane is an organosilicon compound with the chemical formula CH₃OSi(CH₃)₃. It is a colorless, free-flowing liquid that is primarily used as a silylating agent. This compound is known for its ability to provide hydrophobic surface coatings with high water contact angles and low surface energy .
Preparation Methods
Methoxymethylsilane is typically synthesized through the reaction of methyltrichlorosilane with methanol. The reaction proceeds via an S_N2 mechanism, where the nucleophilic attack of methanol displaces the chloride ions from methyltrichlorosilane, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Reaction: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ]
Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature and atmospheric pressure .
Chemical Reactions Analysis
Methoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to form silanols and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Condensation: Catalysts such as acids or bases to promote siloxane bond formation
Substitution: Nucleophiles like alcohols, amines, and thiols
Major Products:
- Silanols
- Polysiloxane polymers
- Silyl ethers
- Silyl amines
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of methoxymethylsilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polysiloxane networks that provide hydrophobic and stable coatings .
Molecular Targets and Pathways:
Hydrolysis: Formation of silanol groups
Condensation: Formation of siloxane bonds and polysiloxane networks
Comparison with Similar Compounds
Methoxymethylsilane can be compared with other similar organosilicon compounds, such as:
Methyltrimethoxysilane (MTM): Similar to this compound, MTM is used as a silylating agent and in the synthesis of polysiloxane polymers.
Dithis compound: This compound has two methoxy groups and one methyl group attached to the silicon atom.
Diethoxymethylsilane: Similar to dithis compound, this compound has two ethoxy groups and one methyl group attached to the silicon atom.
Uniqueness of this compound: this compound is unique due to its specific structure, which provides a balance between reactivity and stability. Its ability to form stable, hydrophobic coatings makes it valuable in various applications, from industrial coatings to biomedical devices .
Properties
CAS No. |
5624-64-6 |
|---|---|
Molecular Formula |
C2H5OSi |
Molecular Weight |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-3-2-4/h2H2,1H3 |
InChI Key |
XXKZYQGQHYIBCW-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


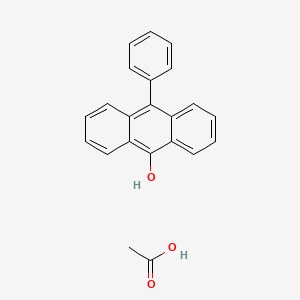
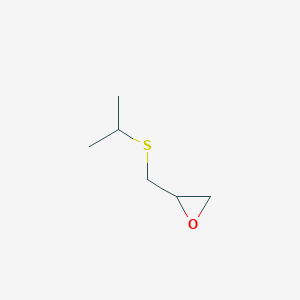

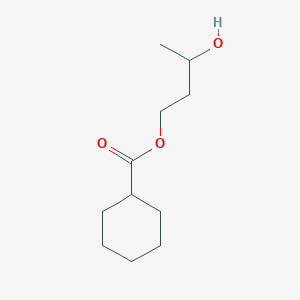
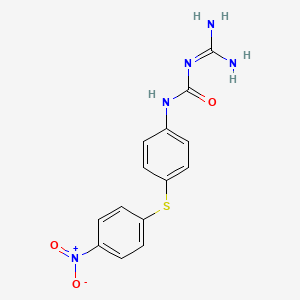
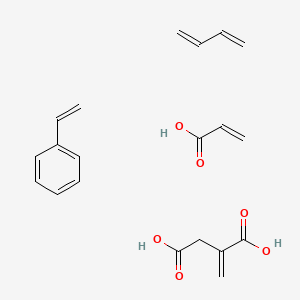
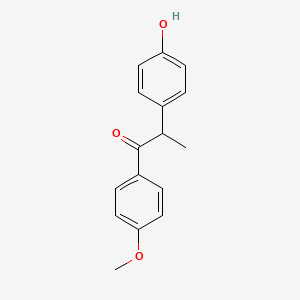
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
